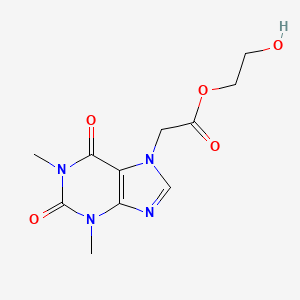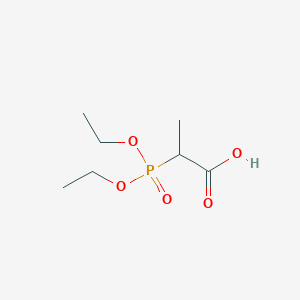
Orthochrome T
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orthochrome T is a dye used primarily in the field of photography for color sensitizing photographic plates. It is known for its ability to increase the optical sensitivity of photographic materials beyond their native blue sensitivity, allowing for a more accurate representation of colors in black and white photography .
准备方法
Orthochrome T can be synthesized through various methods, typically involving the use of aniline dyes. The preparation involves dissolving the dye in water solutions, sometimes with the addition of ammonia, to enhance its sensitizing properties . The industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield.
化学反应分析
Orthochrome T undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This can reverse the effects of oxidation.
Substitution: This involves replacing one functional group in the dye molecule with another, potentially altering its sensitizing properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions but generally involve modified dye molecules with altered optical properties .
科学研究应用
Orthochrome T has a wide range of applications in scientific research:
Chemistry: Used in the study of photochemical reactions and as a sensitizing agent in various experiments.
Biology: Employed in imaging techniques to enhance the contrast of biological samples.
Medicine: Utilized in diagnostic imaging to improve the clarity of images.
Industry: Applied in the production of photographic films and plates, as well as in the development of new imaging technologies
作用机制
The mechanism by which Orthochrome T exerts its effects involves the absorption of light and the subsequent transfer of energy to the photographic plate. This process increases the plate’s sensitivity to light, allowing for a more accurate representation of colors. The molecular targets include the silver halide crystals in the photographic emulsion, which are activated by the absorbed energy .
相似化合物的比较
Orthochrome T is unique in its ability to sensitively render colors in black and white photography. Similar compounds include:
Pinaverdol: Another dye used for color sensitizing.
Pinachrome: Known for its use in photographic applications.
Homocol: Used in similar contexts but with different sensitizing properties.
This compound stands out due to its specific absorption characteristics and its effectiveness in enhancing the optical sensitivity of photographic plates.
属性
CAS 编号 |
6270-81-1 |
|---|---|
分子式 |
C25H27IN2 |
分子量 |
482.4 g/mol |
IUPAC 名称 |
1-ethyl-2-[(1-ethyl-6-methylquinolin-1-ium-4-yl)methylidene]-6-methylquinoline;iodide |
InChI |
InChI=1S/C25H27N2.HI/c1-5-26-14-13-20(23-16-19(4)8-12-25(23)26)17-22-10-9-21-15-18(3)7-11-24(21)27(22)6-2;/h7-17H,5-6H2,1-4H3;1H/q+1;/p-1 |
InChI 键 |
SBUADOFQIFVSEJ-UHFFFAOYSA-M |
SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
手性 SMILES |
CCN1/C(=C/C2=C3C=C(C=CC3=[N+](C=C2)CC)C)/C=CC4=C1C=CC(=C4)C.[I-] |
规范 SMILES |
CCN1C(=CC2=C3C=C(C=CC3=[N+](C=C2)CC)C)C=CC4=C1C=CC(=C4)C.[I-] |
Key on ui other cas no. |
6270-81-1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3,4-Di(furan-2-yl)-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1624374.png)







